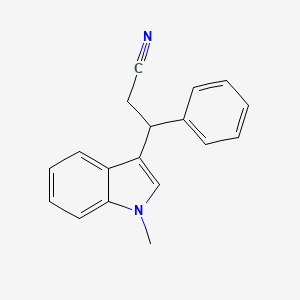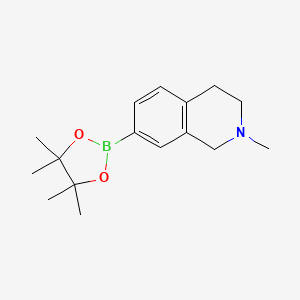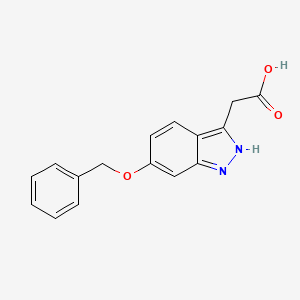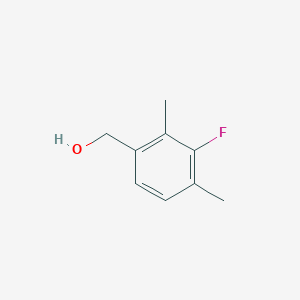
2,4-Dimethyl-3-fluorobenzyl alcohol
Overview
Description
2,4-Dimethyl-3-fluorobenzyl alcohol is an organic compound belonging to the class of benzyl alcohols. It is characterized by a benzene ring substituted with two methyl groups and one fluorine atom, and a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Alcohol Derivatization: Starting from benzyl alcohol, a series of halogenation and methylation reactions can be employed to introduce the fluorine and methyl groups at the appropriate positions on the benzene ring.
Fluorination and Methylation: Direct fluorination of 2,4-dimethylbenzene followed by subsequent methylation can also be used to synthesize this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding alkane or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include halogens (e.g., Br₂) and strong acids (e.g., H₂SO₄).
Major Products Formed:
Oxidation: 2,4-Dimethyl-3-fluorobenzoic acid or 2,4-dimethyl-3-fluorobenzaldehyde.
Reduction: 2,4-Dimethyl-3-fluorobenzene.
Substitution: 2,4,6-trisubstituted benzene derivatives.
Scientific Research Applications
2,4-Dimethyl-3-fluorobenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-dimethyl-3-fluorobenzyl alcohol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to a specific receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process under study.
Comparison with Similar Compounds
2,4-Dimethylbenzyl alcohol
3-Fluorobenzyl alcohol
2,4,6-Trimethylbenzyl alcohol
Uniqueness: 2,4-Dimethyl-3-fluorobenzyl alcohol is unique due to its specific combination of fluorine and methyl substituents, which confer distinct chemical and physical properties compared to its similar compounds. These properties make it particularly useful in specialized applications where precise molecular interactions are required.
Properties
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYLXIPJKBAWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698172 | |
| Record name | (3-Fluoro-2,4-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-82-4 | |
| Record name | (3-Fluoro-2,4-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)](/img/structure/B1504503.png)
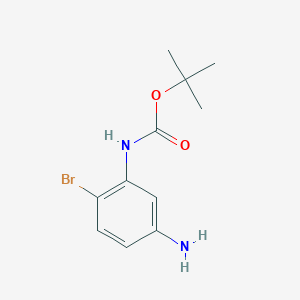
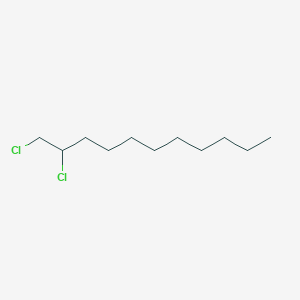
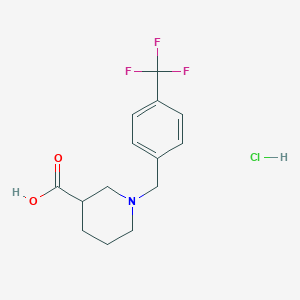
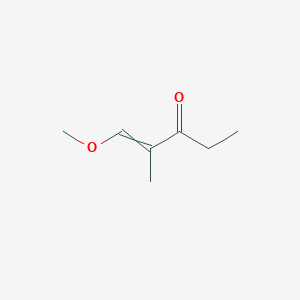
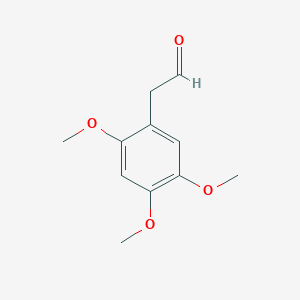
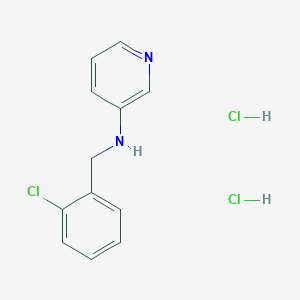
![1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene](/img/structure/B1504513.png)
